3-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide
Description
3-Chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, fluoro, and pyridinyl groups attached to a benzamide core
Properties
Molecular Formula |
C19H13Cl2FN2O |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
3-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H13Cl2FN2O/c20-15-5-3-4-13(10-15)19(25)24(18-6-1-2-9-23-18)12-14-7-8-16(22)11-17(14)21/h1-11H,12H2 |
InChI Key |
AGWCZTJAOXKBBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to yield 3-chloro-N-(pyridin-2-yl)benzamide.
Introduction of the Chloro and Fluoro Groups: The next step involves the introduction of the chloro and fluoro groups. This can be achieved through a nucleophilic substitution reaction where 3-chloro-N-(pyridin-2-yl)benzamide is reacted with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridinyl and benzamide moieties.
Coupling Reactions: The presence of aromatic rings allows for coupling reactions such as Suzuki-Miyaura coupling, which can be used to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound.
Scientific Research Applications
3-Chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar structural features, including the presence of chloro and fluoro groups.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with similar functional groups and potential biological activities.
Uniqueness
3-Chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of chloro, fluoro, and pyridinyl groups makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
